Manganese telluride

Thermoelectrics Energy conversion Lead-free materials

MnTe's unique antiferromagnetic order (Tₙ ~307K) & high Seebeck coefficient (~600 μV/K) enable dual-function devices for waste heat recovery (zT up to 1.6 at 500-873K) and room-temp spintronics. This lead-free, altermagnetic semiconductor is essential for ROHS-compliant energy harvesting and spin-logic integration. Substitution with non-magnetic tellurides forfeits this multifunctional capability.

Molecular Formula MnTe
Molecular Weight 182.5 g/mol
CAS No. 12032-88-1
Cat. No. B085874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese telluride
CAS12032-88-1
Molecular FormulaMnTe
Molecular Weight182.5 g/mol
Structural Identifiers
SMILES[Mn]=[Te]
InChIInChI=1S/Mn.Te
InChIKeyVMINMXIEZOMBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Telluride (MnTe, CAS 12032-88-1): Thermoelectric and Spintronic Material Technical Procurement Overview


Manganese telluride (MnTe) is an inorganic transition-metal chalcogenide semiconductor that crystallizes primarily in the hexagonal NiAs-type structure (space group P6₃/mmc) [1]. The compound is characterized by an intrinsic wide band gap (∼1–3.2 eV depending on phase and morphology), a high Seebeck coefficient (∼600 μV K⁻¹), and room-temperature antiferromagnetic ordering with a Néel temperature (TN) of approximately 307–310 K [2][3]. MnTe has garnered significant research attention as a lead-free, earth-abundant candidate for mid-temperature (500–873 K) thermoelectric energy conversion and as an emergent altermagnetic platform for next-generation spintronic devices .

Manganese Telluride Procurement Risk: Why In-Class Telluride Analogs Cannot Be Simply Substituted


Procurement decisions for telluride-based thermoelectric or spintronic materials cannot rely on generic substitution due to MnTe's unique combination of magnetic ordering, electronic structure, and phase-dependent performance characteristics. Unlike conventional non-magnetic tellurides (e.g., PbTe, Bi₂Te₃), MnTe exhibits intrinsic antiferromagnetic ordering at room temperature (TN ≈ 307 K), which directly influences its electrical transport through spin-disorder scattering mechanisms that are absent in paramagnetic analogs [1]. Furthermore, MnTe's hexagonal (α-phase) to cubic (β-phase) structural transition and the recent stabilization of high-symmetry cubic phases via entropy-driven alloying produce dramatic changes in band structure and transport properties that are not observed in chemically similar compounds such as CdTe or ZnTe [2]. The presence of both thermoelectric and altermagnetic functionalities within a single material platform means that substitution with a conventional telluride would forfeit the multifunctional device integration capabilities that MnTe uniquely enables .

Manganese Telluride Technical Differentiation: Quantified Performance Evidence vs. PbTe, Bi₂Te₃, CdTe, and Other Telluride Analogs


Thermoelectric Figure of Merit (zT): Optimized MnTe Achieves Comparable Peak Performance to PbTe Without Lead Toxicity Constraints

Through multiple valence band convergence and localized lattice engineering, MnTe has achieved a peak thermoelectric figure of merit (zT) of 1.6 at 873 K [1]. This performance is competitive with industry-standard p-type PbTe, which typically achieves zT values in the range of 1.5–1.8 under comparable optimized conditions, but without the regulatory and environmental burdens associated with lead-containing materials [2]. The performance represents a substantial improvement over early MnTe reports (zT ≈ 0.57 at 850 K for Mn₁.₀₆Te) and positions engineered MnTe as a viable lead-free alternative for mid-temperature waste heat recovery applications [3].

Thermoelectrics Energy conversion Lead-free materials

Intrinsic Seebeck Coefficient: MnTe's ~600 μV K⁻¹ Seebeck Exceeds Conventional Tellurides, Enabling Higher Voltage Output per Temperature Gradient

MnTe exhibits an intrinsically high Seebeck coefficient of approximately 600 μV K⁻¹ in its pristine form, a value that substantially exceeds conventional thermoelectric tellurides [1]. For comparison, p-type PbTe typically exhibits Seebeck coefficients in the 200–400 μV K⁻¹ range under similar conditions, while Bi₂Te₃-based materials achieve 200–250 μV K⁻¹ at room temperature [2]. This high thermopower arises from MnTe's wide band gap and favorable density-of-states characteristics, though it is partially offset by lower electrical conductivity in undoped material [3]. Recent band engineering strategies have successfully preserved this high Seebeck while improving carrier mobility.

Thermopower Seebeck coefficient Voltage generation

Magnetic Ordering Temperature: MnTe's Room-Temperature Antiferromagnetism (TN ≈ 307 K) Enables Spintronic Functionality Unavailable in Non-Magnetic Tellurides

MnTe exhibits antiferromagnetic ordering with a Néel temperature (TN) of approximately 307–310 K, placing its magnetic transition precisely at ambient operating temperatures [1]. This is in stark contrast to conventional thermoelectric tellurides such as PbTe, Bi₂Te₃, and SnTe, which are paramagnetic or diamagnetic and offer no spin-dependent functionality . The room-temperature magnetic ordering enables MnTe to serve as an altermagnetic platform characterized by symmetry-protected spin-split electronic bands without net magnetization, a property that is absent in non-magnetic telluride analogs and cannot be replicated through simple doping of those materials [2]. Among magnetic semiconductors, MnTe's TN is notably higher than many competing materials (e.g., EuO: TN ≈ 69 K; Mn-doped GaAs: TC < 200 K).

Spintronics Antiferromagnet Altermagnet Néel temperature

Phase-Change Optical Contrast: α→β MnTe Transition Produces ~1 eV Shift in Optical Absorption Edge, Enabling Switchable Photonic Device Applications

The displacive phase transition from α-MnTe (hexagonal) to β-MnTe (cubic) produces a shift of approximately 1 eV toward higher energy in the imaginary component of the refractive index, corresponding to an increase in the optical band gap [1]. This optical contrast enables effective ON-OFF operation in photonic switching architectures, with demonstrated extinction ratios of 16–17 dB in Mach-Zehnder and ring resonator configurations [2]. In contrast, conventional tellurides such as PbTe and CdTe do not exhibit similarly exploitable displacive phase transitions with such pronounced optical property changes near technologically relevant wavelengths, limiting their utility in reconfigurable photonic circuits [3].

Optical switching Phase-change materials Photonic devices

Fracture Toughness Enhancement via Graphene Reinforcement: 33% Improvement in Mechanical Robustness for Device Integration

Reinforcement of MnTe with graphene nanoplates (GNPs) at 0.25 wt% loading produces a 33% improvement in fracture toughness compared to pristine MnTe, without compromising the thermoelectric figure of merit [1]. This mechanical enhancement addresses a critical limitation of brittle thermoelectric semiconductors that are prone to microcrack formation during thermal cycling and device assembly. The Néel temperature remains approximately unaffected by GNP inclusion, while low-temperature ferromagnetic phase impurities are significantly suppressed [2]. This mechanical property improvement is material-specific to MnTe-GNP composites and has been quantitatively validated through fracture toughness measurements.

Mechanical properties Composite materials Device durability

Manganese Telluride Optimal Application Scenarios: Where MnTe Outperforms Alternative Telluride Materials


Lead-Free Mid-Temperature Thermoelectric Waste Heat Recovery (500–873 K)

MnTe is optimally deployed in thermoelectric generators operating in the 500–873 K temperature range where its peak zT of 1.6 enables competitive conversion efficiency without the regulatory and environmental compliance burdens of lead-containing alternatives such as PbTe [1]. The material's high intrinsic Seebeck coefficient (~600 μV K⁻¹) provides superior voltage output per degree of temperature gradient compared to Bi₂Te₃, making it particularly suitable for industrial waste heat recovery from manufacturing processes, automotive exhaust, and power generation where lead-free composition is mandated by RoHS or similar regulations [2].

Room-Temperature Spintronic Devices Exploiting Altermagnetic Functionality

MnTe's room-temperature antiferromagnetic ordering (TN ≈ 307 K) combined with its altermagnetic band structure—featuring symmetry-protected spin-split electronic bands without net magnetization—enables spin-dependent transport devices that cannot be realized with conventional paramagnetic tellurides [1]. This scenario includes spin-Hall magnetoresistance sensors, antiferromagnetic memory elements, and spin-orbit torque devices operating at ambient temperature, where the material's semiconducting character and high Néel temperature provide distinct advantages over lower-TN magnetic semiconductors [2].

Phase-Change Photonic Switches and Reconfigurable Optical Circuits

The α→β phase transition in MnTe produces an approximately 1 eV shift in the optical absorption edge, enabling ON-OFF switching with extinction ratios of 16–17 dB in integrated photonic architectures [1]. This functionality is uniquely exploitable in MnTe among common telluride semiconductors, making it suitable for reconfigurable optical interconnects, programmable photonic circuits, and optical routing applications where the phase-change contrast of conventional materials (e.g., GST alloys) is either insufficient or incompatible with existing telluride-based device platforms [2].

Multifunctional Material Platforms Combining Thermoelectric and Spintronic Capabilities

MnTe's unique combination of competitive thermoelectric performance (zT up to 1.6) and room-temperature altermagnetic functionality enables single-material integration of energy harvesting and spin-based logic or memory in compact, multifunctional devices [1]. This dual functionality eliminates the need for heterogeneous material integration and associated interface engineering challenges, a procurement advantage not offered by any other telluride semiconductor including PbTe, Bi₂Te₃, CdTe, or ZnTe [2].

Technical Documentation Hub

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